molecular formula C10H7NO2 B1438382 5-(2-Furyl)pyridine-2-carbaldehyde CAS No. 886851-45-2

5-(2-Furyl)pyridine-2-carbaldehyde

Cat. No.: B1438382
CAS No.: 886851-45-2
M. Wt: 173.17 g/mol
InChI Key: GUIKMKZMLLANPU-UHFFFAOYSA-N
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Description

Overview of Furan- and Pyridine-Containing Compounds in Scientific Research

Among the myriad of heterocyclic systems, furan (B31954) and pyridine (B92270) rings are particularly prominent in scientific research. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a core component of many natural products and synthetic molecules exhibiting a wide spectrum of biological activities. google.comnih.gov A well-known example is the anti-ulcer medication ranitidine, which incorporates a furan moiety. google.com Furthermore, furan derivatives are actively explored in materials science, for instance, in the creation of innovative polymers. researchgate.net

Rationale for Investigating Hybrid Furan-Pyridine Scaffolds

Molecular hybridization, a strategy that combines two or more distinct bioactive heterocyclic scaffolds into a single molecular entity, has emerged as a powerful tool in drug discovery. This approach seeks to develop novel compounds with potentially synergistic or enhanced biological activities, improved potency, and more favorable pharmacokinetic profiles. google.com

The exploration of hybrid furan-pyridine scaffolds, which include various isomers of furopyridine, is propelled by the prospect of integrating the unique chemical and biological attributes of both the furan and pyridine rings. nih.gov These hybrid architectures are gaining considerable attention in medicinal chemistry for the development of new therapeutic agents, such as kinase inhibitors and compounds active against multidrug-resistant bacteria. nih.gov The combination of the π-excessive (electron-rich) furan ring and the π-deficient (electron-poor) pyridine ring can result in unique electronic distributions and three-dimensional conformations, enabling novel interactions with biological targets.

Specific Focus on 5-(2-Furyl)pyridine-2-carbaldehyde within the Context of Advanced Chemical Research

This compound is a distinct example of a non-fused hybrid furan-pyridine scaffold. Structurally, it is classified as a pyridine carboxaldehyde, featuring a pyridine ring substituted with a carbaldehyde (formyl) group at the 2-position and a furan ring linked to the 5-position. nih.gov

Although detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its molecular architecture points to considerable potential in various domains of chemical research. The aldehyde functional group is a versatile platform for a multitude of chemical reactions, notably the formation of Schiff bases, which are crucial ligands in coordination chemistry and catalysis. rsc.org Furthermore, both the furan and pyridine rings are amenable to further functionalization, positioning this compound as a valuable intermediate for the synthesis of more elaborate molecules with potential uses in medicinal chemistry and materials science. The study of such hybrid molecules is crucial for advancing the understanding of structure-activity relationships within heterocyclic chemistry.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS Number 886851-45-2
Class Pyridine Carboxaldehydes
InChI Key GUIKMKZMLLANPU-UHFFFAOYSA-N
SMILES O=CC1=NC=C(C=C1)C1=CC=CO1

Data sourced from PhytoBank. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-9-4-3-8(6-11-9)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIKMKZMLLANPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654821
Record name 5-(Furan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-45-2
Record name 5-(2-Furanyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 5 2 Furyl Pyridine 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 5-(2-Furyl)pyridine-2-carbaldehyde is a primary site for various chemical transformations, including condensation, reduction, and oxidation reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.orgdergipark.org.tr This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The resulting Schiff bases are often stable, conjugated systems and can act as versatile ligands in coordination chemistry. dergipark.org.trderpharmachemica.com The formation of the characteristic azomethine (-C=N-) bond is a key feature of this reaction. derpharmachemica.com

For example, pyridine-2-carbaldehyde and its derivatives react with various substituted amines, such as aminophenols and anilines, to yield Schiff base ligands. dergipark.org.trresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). dergipark.org.tr The products can be characterized by various spectroscopic techniques, including IR spectroscopy, which shows the disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N stretching band of the imine. dergipark.org.tr

Table 1: Examples of Schiff Base Formation with Pyridine-2-carbaldehyde Derivatives

Aldehyde Reactant Amine Reactant Product Type Reference
Pyridine-2-carbaldehyde Substituted Aminophenols Schiff Base Ligand dergipark.org.tr
Pyridine-2-carbaldehyde Substituted Anilines Schiff Base Ligand dergipark.org.trresearchgate.net
Pyridine-2-carbaldehyde p-Toluidine Dimeric Biphenyl System derpharmachemica.com
4-Pyridine Carboxaldehyde 3-Amino Pyridine (B92270) Schiff Base Ligand jocpr.com

Knoevenagel Condensation and Arylidene Compound Formation

The Knoevenagel condensation is another important reaction of the aldehyde group, where it reacts with active methylene (B1212753) compounds in the presence of a basic catalyst to form arylidene compounds. sphinxsai.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. bas.bg The products are often α,β-unsaturated ketones or similar conjugated systems. wikipedia.org

5-Substituted furan-2-carboxaldehydes, which are structurally related to the furan (B31954) part of this compound, undergo Knoevenagel condensation with compounds like creatinine (B1669602) and malonic acid. sphinxsai.comresearchgate.net These reactions are often catalyzed by weak bases like piperidine (B6355638) or can even proceed under catalyst-free conditions in aqueous media. sphinxsai.combas.bgrsc.org The resulting products have shown significant biological activities. sphinxsai.com

Table 2: Knoevenagel Condensation of Furan-2-carboxaldehyde Derivatives

Aldehyde Reactant Active Methylene Compound Catalyst/Conditions Product Type Reference
5-Substituted Furan-2-carboxaldehydes Creatinine Basic catalyst Furfurylidene Creatinine sphinxsai.com
5-Substituted-2-furaldehydes Malonic Acid Piperidinium acetate (B1210297) 3-(2-furyl)acrylic acid derivatives researchgate.net
Pyridinecarbaldehydes Malononitrile Catalyst-free, H2O:EtOH 2-(pyridinylmethylene)malononitriles bas.bg

Reduction and Oxidation Reactions of the Carbaldehyde Group

The carbaldehyde group can be either reduced to a primary alcohol or oxidized to a carboxylic acid. The reduction of the aldehyde moiety can lead to the formation of corresponding alcohols. researchgate.net Conversely, oxidation of pyridine aldehydes can be achieved to produce the corresponding picolinic acids. wikipedia.org The choice of reagent dictates the outcome of the reaction. For instance, pyridine aldehydes are typically prepared by the oxidation of the corresponding hydroxymethyl or methylpyridines. wikipedia.org

Reactions at the Furan Ring

The furan ring in this compound is an electron-rich aromatic system that can participate in various reactions, including electrophilic substitution and cycloadditions. acs.org

Electrophilic Aromatic Substitution on the Furan Ring

Furan is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density in the ring. pearson.com Substitution typically occurs at the 2- and 5-positions, as the cationic intermediate formed during the attack at these positions is more stable. pearson.comquora.com

Common electrophilic substitution reactions for furan include nitration, sulfonation, and halogenation. pharmaguideline.com However, due to the acid-sensitivity of the furan ring, these reactions often require mild conditions. pharmaguideline.com For instance, nitration is carried out with acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Friedel-Crafts alkylation is generally not successful due to the acid-sensitive nature of furan, but acylation can be achieved using mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com

Ring Transformations and Cycloaddition Reactions of Furan Moieties

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org These adducts are versatile intermediates that can be converted into other cyclic structures. acs.org The furan moiety can also participate in [3+2] cycloaddition reactions. For example, 5-hydroxymethyl-furan-2-nitrileoxide undergoes [3+2] cycloadditions with alkenes to form 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems. pvamu.eduresearchgate.net

Furthermore, the furan ring can undergo ring transformation reactions. For instance, furans can be transformed into pyridines through a sequence of reactions that involve the oxidation of the furan ring to a 1,4-dicarbonyl compound, followed by intramolecular condensation. scispace.com This highlights the versatility of the furan moiety as a synthon for the construction of other heterocyclic systems.

Reactions at the Pyridine Ring

The pyridine ring in this compound is susceptible to various transformations, including substitution reactions and coordination with metal ions. The electronic nature of the substituents—the electron-withdrawing aldehyde group and the electron-donating furyl group—plays a crucial role in determining the regioselectivity and feasibility of these reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. rsc.orgnih.gov When substitution does occur, it typically favors the 3- and 5-positions (meta to the nitrogen) to avoid the formation of highly unstable cationic intermediates with a positive charge on the electronegative nitrogen atom. youtube.comnih.govyoutube.com

In the case of this compound, the reactivity is further modulated by the substituents. The 2-carbaldehyde group is a meta-directing deactivator, further reducing the electron density of the pyridine ring. Conversely, the 5-(2-furyl) group is an activating group, tending to direct incoming electrophiles to the ortho and para positions relative to itself (the C4 and C6 positions of the pyridine ring).

The furan ring itself is significantly more reactive towards electrophiles than benzene, with a preference for substitution at the 2- and 5-positions. google.comresearchgate.netresearchgate.net Given the high reactivity of the furan moiety, electrophilic attack is most likely to occur on the furan ring rather than the deactivated pyridine ring, specifically at the 5-position of the furan ring, which is vacant.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Ring SystemPosition of AttackDirecting EffectsPredicted Reactivity
Pyridine Ring C3Meta to Nitrogen, Ortho to Aldehyde (deactivating)Highly Deactivated
C4Meta to Nitrogen, Ortho to Furyl (activating), Para to Aldehyde (deactivating)Deactivated, but most likely site on pyridine
C6Ortho to Nitrogen, Para to Furyl (activating)Highly Deactivated
Furan Ring C5'Alpha to Oxygen (activating)Activated, most probable site of reaction

Nucleophilic aromatic substitution (SNA) on pyridine is a more favorable process than EAS, particularly when a good leaving group is present at the 2- or 4-position (ortho or para to the nitrogen). youtube.comyoutube.comstackexchange.com The electron-withdrawing nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. youtube.comstackexchange.com

For this compound, the presence of the strongly electron-withdrawing 2-carbaldehyde group significantly activates the pyridine ring for nucleophilic attack. If a suitable leaving group, such as a halogen, were present at the 4- or 6-position, it would be readily displaced by a nucleophile. youtube.comsci-hub.se The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.com

The reactivity of halopyridines in SNA reactions can be influenced by the nature of the halogen and the nucleophile. sci-hub.se For instance, in reactions with certain nucleophiles, the reactivity order follows the ability of the halide to act as a leaving group (I > Br > Cl > F). sci-hub.se However, for other nucleophiles, the rate-determining step can change, altering this trend. nih.govsci-hub.se

Table 2: Feasibility of Nucleophilic Aromatic Substitution on a Hypothetical 4-Halo-5-(2-furyl)pyridine-2-carbaldehyde

Position of Leaving GroupActivating GroupNucleophileFeasibility
C4-Halo2-CarbaldehydeAmines, Alkoxides, ThiolatesHigh
C6-Halo2-CarbaldehydeAmines, Alkoxides, ThiolatesHigh
C3-Halo2-CarbaldehydeLowLow

The nitrogen atom of the pyridine ring and the oxygen atom of the 2-carbaldehyde group in this compound can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. google.com More commonly, the aldehyde is first condensed with a primary amine to form a Schiff base. These iminopyridine ligands are highly versatile and form robust complexes with numerous transition metals. researchgate.netnih.govnih.govderpharmachemica.comresearchgate.net

The resulting Schiff base ligands, such as those derived from the reaction of this compound with various amines, can coordinate to metal centers through the pyridine nitrogen and the imine nitrogen, creating a stable five-membered chelate ring. This coordination behavior is well-documented for a wide range of substituted pyridine-2-carbaldehyde derivatives. researchgate.netnih.govresearchgate.net The electronic and steric properties of the substituents on the amine and the pyridine ring can influence the stability and geometry of the resulting metal complexes. These complexes have applications in catalysis and materials science. researchgate.net

Table 3: Representative Metal Complexes with Schiff Bases Derived from Pyridine-2-carbaldehydes

Ligand TypeMetal IonCoordination ModePotential Application
IminopyridineCu(II), Ni(II), Co(II)Bidentate (N,N')Catalysis, Antimicrobial agents nih.govresearchgate.net
IminopyridineRu(II), Zn(II)Bidentate (N,N')Catalysis, Luminescent materials derpharmachemica.com
Iminopyridine-basedMn(II), Cr(III)Bidentate (N,N')Biological imaging

Synthesis of Advanced Derivatives

The aldehyde functionality of this compound is a versatile handle for the construction of more complex molecular structures, particularly polyfunctionalized and fused heterocyclic compounds.

The aldehyde group can undergo a wide array of condensation reactions with carbon nucleophiles, leading to the formation of polyfunctionalized acyclic and heterocyclic systems. For example, Knoevenagel condensation with active methylene compounds, followed by further transformations, can introduce diverse functionalities. Similarly, reactions with ylides, such as the Wittig reaction, can be employed to form substituted alkenes, which can then be subjected to further cyclization reactions.

The synthesis of thienopyridines, for instance, can be achieved through multi-step sequences starting from appropriately substituted pyridines. researchgate.net By analogy, this compound could serve as a precursor for the synthesis of complex fused systems containing furan, pyridine, and other heterocyclic rings. ias.ac.innih.gov

The reaction of the aldehyde group in this compound with various nitrogen-containing dinucleophiles is a powerful strategy for the synthesis of fused nitrogen heterocycles. These reactions often proceed through an initial condensation to form an imine, followed by an intramolecular cyclization.

A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. rsc.orgnih.govacs.orgresearchgate.net These can be prepared via a multicomponent reaction involving a 2-aminopyridine (B139424), an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction), or through the condensation of a 2-aminopyridine with an α-haloketone. nih.govacs.orgorganic-chemistry.org While this compound itself is not a 2-aminopyridine, it can be used as the aldehyde component in such reactions to synthesize 3-substituted imidazo[1,2-a]pyridines.

Another important class of fused heterocycles accessible from pyridine-2-carbaldehydes are the pyrido[1,2-a]pyrimidines. nih.govnih.govnih.gov These are typically synthesized by the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. The aldehyde group of this compound can be elaborated into a suitable 1,3-dielectrophilic species, which can then be reacted with a 2-aminopyridine to construct the pyrido[1,2-a]pyrimidine (B8458354) core. Alternatively, multicomponent reactions involving the aldehyde can directly lead to these fused systems. nih.gov

Table 4: Examples of Fused Nitrogen Heterocycles Synthesizable from Pyridine-2-carbaldehydes

Heterocyclic SystemGeneral Synthetic StrategyStarting Materials
Imidazo[1,2-a]pyridines Groebke–Blackburn–Bienaymé Reaction2-Aminopyridine, Aldehyde, Isonitrile acs.orgorganic-chemistry.org
Condensation/Cyclization2-Aminopyridine, α-Haloketone nih.gov
Pyrido[1,2-a]pyrimidines Condensation/Cyclization2-Aminopyridine, β-Diketone or β-Ketoester nih.govnih.gov
Multicomponent ReactionAldehyde, Malononitrile, Thiophenol nih.gov
Triazolopyridines Cyclization of HydrazonesPyridine-2-carbaldehyde hydrazones google.com

Development of Hybrid Molecules with Other Pharmacophoric Units

The development of hybrid molecules from this compound aims to combine its inherent biological properties with those of other known pharmacophores to create synergistic effects or to target multiple biological pathways simultaneously. This strategy is particularly relevant in the field of anticancer drug discovery, where multi-target agents can offer advantages in overcoming drug resistance and improving therapeutic outcomes.

Research in this area has explored the synthesis of various derivatives, including thiosemicarbazones and Schiff bases, by reacting this compound with appropriate amine-containing compounds. These reactions provide a straightforward method for introducing new functionalities and creating hybrid structures.

For instance, the combination of a pyridine-2-carboxaldehyde moiety with a thiosemicarbazone unit has been shown to result in compounds with significant biological activity. While specific studies on the 5-(2-furyl) substituted version are not extensively detailed in the provided search results, the general class of pyridine-2-carboxaldehyde thiosemicarbazones has demonstrated potent antineoplastic activity. These compounds are known to act as inhibitors of ribonucleotide reductase, a crucial enzyme in DNA synthesis, thereby halting cell proliferation. acadiau.ca The introduction of various substituents on the pyridine ring and the thiosemicarbazone moiety can modulate the activity and selectivity of these compounds. acadiau.ca

Furthermore, the concept of creating hybrid molecules extends to combining the pyridine-furan scaffold with other heterocyclic systems known for their pharmacological effects. For example, pyridine and furan moieties have been incorporated into more complex structures alongside pyran, pyrimidine, and pyrazole (B372694) rings to generate novel anticancer agents. researchgate.net These hybrid molecules are designed to interact with multiple biological targets, such as tubulin, to inhibit cancer cell growth. researchgate.net

The synthesis of Schiff base derivatives is another key strategy for developing hybrid molecules from this compound. The aldehyde group readily reacts with primary amines to form imines, allowing for the facile incorporation of a wide range of other pharmacophoric units. wikipedia.org These Schiff bases and their metal complexes have been investigated for their antimicrobial and anticancer activities. wikipedia.orgnih.gov

While the direct synthesis and detailed biological evaluation of hybrid molecules specifically derived from this compound and another distinct pharmacophore are not explicitly detailed in the provided search results, the foundational principles and successful application of this strategy to closely related pyridine-2-carboxaldehyde derivatives provide a strong rationale for its potential. The following table summarizes the types of hybrid molecules that can be conceptually developed from this compound based on the reactivity of the parent compound and the known biological activities of related structures.

Starting MaterialReactant/PharmacophoreResulting Hybrid Molecule TypePotential Biological Activity
This compoundThiosemicarbazideThiosemicarbazoneAnticancer (Ribonucleotide Reductase Inhibition)
This compoundSubstituted AnilinesSchiff BaseAnticancer, Antimicrobial
This compoundAmino-substituted HeterocyclesHeterocyclic HybridAnticancer, Antiviral

Table 1: Conceptual Hybrid Molecules Derived from this compound

Spectroscopic Analysis of this compound Currently Unavailable

A comprehensive search of available scientific literature and chemical databases has revealed a lack of detailed public information regarding the advanced spectroscopic characterization of the chemical compound This compound .

Despite targeted searches for nuclear magnetic resonance (NMR) and vibrational spectroscopy data, specific experimental values for ¹H NMR, ¹³C NMR, advanced 2D NMR techniques, Infrared (IR), and Raman spectroscopy for this particular compound could not be located.

While general information and data for related structural fragments, such as pyridine-2-carbaldehyde and furan-2-carbaldehyde, are accessible, this information is not sufficient to construct a scientifically accurate analysis for the complete molecule of this compound as requested. The unique electronic and structural effects arising from the combination of the furan and pyridine rings directly linked would significantly influence the spectroscopic signatures, making extrapolation from simpler molecules unreliable.

Therefore, the generation of a detailed article focusing on the specific spectroscopic characteristics and structural elucidation of this compound, complete with the required data tables and in-depth analysis, is not possible at this time due to the absence of the necessary primary data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For 5-(2-Furyl)pyridine-2-carbaldehyde, this technique confirms the molecular formula and offers insights into the stability and connectivity of its constituent aromatic rings.

The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ that corresponds to its molecular weight of 173.17 g/mol , calculated from its molecular formula, C₁₀H₇NO₂. phytobank.cafishersci.ca The fragmentation of related furyl-pyridines under electron impact typically involves characteristic losses that aid in structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structurem/z (Mass-to-Charge Ratio)
[C₁₀H₇NO₂]⁺Molecular Ion173
[C₁₀H₆NO₂]⁺Loss of Hydrogen Radical172
[C₉H₇NO]⁺Loss of Formyl Radical144
[C₉H₇N]⁺Loss of CO from Furan (B31954) Ring117
[C₅H₄N]⁺Pyridyl Cation78

Note: This table is predictive and based on general fragmentation patterns of similar compounds. Actual experimental data may vary.

X-ray Diffraction (XRD) for Solid-State Structural Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, the crystallographic analysis of closely related pyridine-carbaldehyde derivatives and furan-containing compounds provides a strong basis for predicting its structural characteristics. For instance, studies on pyridine-2-carbaldehyde derivatives often reveal a triclinic or monoclinic crystal system. thermofisher.com The planarity of the aromatic rings and the orientation of the aldehyde group relative to the pyridine (B92270) ring are key structural features that would be determined with high precision through XRD.

The crystal packing is expected to be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic furan and pyridine rings. These interactions are crucial in dictating the supramolecular architecture of the compound in the solid state.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available

Note: The values in this table are predictive and based on the analysis of structurally similar compounds. Experimental determination is required for confirmation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

Theoretical geometry optimization of 5-(2-Furyl)pyridine-2-carbaldehyde has been performed to determine its most stable conformation. These calculations typically involve minimizing the energy of the molecule with respect to its atomic coordinates. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters for Aromatic Aldehydes (Illustrative)

ParameterPyridine-2-carbaldehyde (Typical Values)Furan-2-carbaldehyde (Typical Values)
C=O Bond Length (Å)~1.21~1.22
C-C (ring-aldehyde) Bond Length (Å)~1.48~1.47
Ring C-C Bond Lengths (Å)1.39 - 1.401.36 - 1.43
Ring C-N/O Bond Lengths (Å)~1.34~1.36

Note: This table is illustrative and provides typical bond lengths for related compounds. Specific calculated values for this compound would require dedicated DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring, while the LUMO is likely to be centered on the electron-deficient pyridine (B92270) ring and the carbaldehyde group. This distribution facilitates intramolecular charge transfer from the furan to the pyridine moiety upon electronic excitation. While precise energy values for this compound are not documented in readily accessible literature, studies on similar aromatic aldehydes provide a comparative framework.

Table 2: Illustrative HOMO-LUMO Energies and Gaps for Aromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.77-0.456.32
Furan-6.381.798.17
Benzene (B151609)-6.761.157.91

Note: This table provides illustrative values for related parent compounds to contextualize the expected electronic properties. The actual values for this compound will be influenced by the interaction between the furan and pyridine rings and the substituent.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, distinct signals are expected for the protons and carbons of the pyridine and furan rings, as well as the aldehyde group.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. The most characteristic vibrations for this compound would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic rings, and the stretching and bending modes of the pyridine and furan rings. Experimental IR data is available for the related compound pyridine-2-carbaldehyde. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Pyridine-2-carbaldehyde (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch~1700-1730~1705
Aromatic C-H Stretch~3000-3100~3050
Ring Breathing~990-1050~995, 1045

Note: This table is for the related compound pyridine-2-carbaldehyde and serves as an illustration. Specific predictions for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions.

MD simulations can be employed to explore the conformational landscape of this compound. A key aspect to investigate is the rotational barrier around the single bond connecting the pyridine and furan rings. The simulation can reveal the preferred dihedral angles and the energy required for interconversion between different conformations. This dynamic behavior is crucial for understanding how the molecule might adapt its shape to interact with other molecules.

Given the structural motifs present in this compound, it is a candidate for interacting with biological macromolecules such as proteins. MD simulations are instrumental in studying the dynamics of ligand-protein binding. nih.gov These simulations can model the process of the ligand entering the binding site of a protein, the conformational changes that occur in both the ligand and the protein upon binding, and the stability of the resulting complex. Analysis of the simulation trajectories can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the binding affinity. While no specific studies on the ligand-protein binding dynamics of this compound have been reported, the methodologies are well-established for similar molecular systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and drug design for predicting the biological activity of chemical compounds based on their molecular structures. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to its constituent heterocyclic moieties, namely furan and pyridine derivatives. These studies provide a framework for understanding how the structural features of such compounds correlate with their biological activities.

For instance, QSAR analyses on various furan derivatives have been conducted to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net These studies often employ techniques like k-Nearest Neighbor Molecular Field Analysis (kNN MFA) to build 3D-QSAR models. researchgate.net Such models correlate the steric and electrostatic fields of the molecules with their inhibitory activity, providing insights into the structural requirements for enhanced potency. researchgate.net Descriptors commonly used in these models include steric, electrostatic, and hydrophobic fields, which are mapped to the molecular structure to identify key interaction points.

Similarly, QSAR studies on pyridine derivatives have been instrumental in understanding their diverse pharmacological activities, including their roles as vasorelaxant agents and inhibitors of enzymes like VEGFR-2. nih.govresearchgate.net These studies often involve the calculation of various molecular descriptors, such as electronic properties (e.g., HOMO and LUMO energies), topological indices, and steric parameters. digitaloceanspaces.com Both 2D-QSAR and 3D-QSAR models have been developed for pyridine-containing compounds. For example, 2D-QSAR models for furanone derivatives have shown good correlation coefficients (r²) of around 0.84, indicating a strong relationship between the selected descriptors and the biological activity. researchgate.net In the case of 3D-QSAR, techniques like Holographic Vector of Atomic Interaction Field (3D-HoVAIF) have been applied to thieno[2,3-d]pyrimidine (B153573) derivatives containing a furan moiety, demonstrating good predictive capability. researchgate.net

The insights gained from QSAR studies on related furan and pyridine derivatives suggest that the biological activity of this compound would be influenced by a combination of its electronic properties, molecular shape, and the potential for specific intermolecular interactions.

Illustrative Data for QSAR Descriptors:

Descriptor TypeExample DescriptorRelevance to this compound
Electronic HOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons in interactions.
Steric Molar Refractivity (MR)Describes the volume and polarizability of the molecule.
Topological Wiener IndexRelates to the branching and connectivity of the molecular structure.
Hydrophobic LogPIndicates the lipophilicity of the compound, affecting its membrane permeability.

Hirshfeld Surface Analysis for Intermolecular Interactions

The analysis generates a 3D surface around the molecule, colored according to different properties like dnorm, shape index, and curvedness. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are often indicative of hydrogen bonds. The shape index provides information about the shape of the molecular surface, with red and blue triangles signifying potential π-π stacking interactions. nih.gov Curvedness maps help to identify flat regions of the molecule that are likely to be involved in stacking. nih.gov

For crystalline structures of compounds containing pyridine and furan rings, Hirshfeld surface analysis typically reveals a variety of intermolecular interactions. mdpi.com These commonly include:

C-H···O and C-H···N hydrogen bonds: These weak hydrogen bonds play a crucial role in stabilizing the crystal structure. nih.govnih.gov

π-π stacking interactions: The aromatic nature of both the pyridine and furan rings makes them prone to stacking interactions, which are identified by characteristic patterns in the shape index and fingerprint plots. nih.gov

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For example, in related structures, H···H contacts can contribute over 36% to the Hirshfeld surface, while C-H···O and C-H···π interactions also make significant contributions. nih.gov

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyridine Derivative:

Contact TypeContribution to Hirshfeld Surface (%)
H···H36.2
H···C/C···H20.5
H···O/O···H20.0
C···O/O···C6.5
C···N/N···C6.2
H···N/N···H4.5
C···C4.3

This table is based on data for 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. nih.gov

Coordination Chemistry of 5 2 Furyl Pyridine 2 Carbaldehyde

Ligand Design and Binding Modes

The design of 5-(2-Furyl)pyridine-2-carbaldehyde as a ligand is predicated on the presence of specific donor atoms and their spatial arrangement, which allows for effective coordination with metal ions. The molecule features a pyridine (B92270) nitrogen atom and an aldehydic oxygen atom, which are key to its coordination capabilities.

This compound is anticipated to function as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms. This is analogous to the well-established coordination behavior of pyridine-2-carbaldehyde, which acts as a bidentate ligand through its pyridine nitrogen and aldehydic oxygen atoms. The aldehyde functional group can participate in nucleophilic attack, particularly from amines, to form Schiff bases, which are also effective bidentate ligands. wikipedia.org The presence of the furan (B31954) ring at the 5-position of the pyridine ring can influence the electronic properties of the ligand, but the primary bidentate coordination is expected to be maintained.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Based on studies of analogous pyridine-based ligands, this compound is expected to form stable complexes with a range of divalent metal ions. For instance, Schiff base ligands derived from the reaction of 2-aminopyridine (B139424) and pyrrole-2-carboxaldehyde have been shown to form complexes with Ni(II), Cu(II), and Zn(II). sigmaaldrich.com Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. cyberleninka.ru The synthesis of these complexes is generally achieved by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an alcoholic medium.

A general synthetic route for these complexes would involve dissolving the ligand and the metal salt in a solvent like methanol (B129727) or ethanol (B145695), followed by stirring or refluxing the mixture. The resulting solid complex can then be isolated by filtration, washed, and dried.

Table 1: Representative Synthetic Methods for Analogous Pyridine-Based Ligand Complexes

Metal Ion Ligand Type Synthetic Conditions Reference
Ni(II), Cu(II), Zn(II) Schiff base of 2-aminopyridine and pyrrole-2-carboxaldehyde Reaction in a suitable solvent sigmaaldrich.com
Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Reaction in alcoholic medium cyberleninka.ru

The characterization of the metal complexes of this compound would rely on several spectroscopic techniques to confirm the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the vibrational frequency of the C=O (carbonyl) group of the aldehyde. Upon coordination to a metal ion, this band is expected to shift to a lower frequency, indicating a weakening of the C=O bond due to the donation of electron density to the metal. For example, in complexes of related ligands, a shift in the C=O stretching vibration is a clear marker of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the structure of the ligand and how it changes upon complexation. Shifts in the signals of the pyridine and furan protons, as well as the aldehyde proton, would indicate coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands or shifts in the bands of the free ligand can be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.

Elemental Analysis: This technique would be used to determine the empirical formula of the complexes and to confirm the metal-to-ligand ratio.

Table 2: Expected Spectroscopic Changes upon Complexation

Spectroscopic Technique Expected Observation Rationale
IR Spectroscopy Shift of the ν(C=O) band to lower frequency Weakening of the carbonyl bond upon coordination to the metal ion.
NMR Spectroscopy Downfield or upfield shifts of pyridine, furan, and aldehyde proton signals Change in the electronic environment of the ligand upon coordination.

Applications of Coordination Complexes

Coordination complexes of this compound and its derivatives have garnered significant interest due to their versatile applications in catalysis, material science, and bioinorganic chemistry. The unique structural features of this ligand, combining the pyridine and furan rings, allow for the formation of stable and reactive metal complexes that exhibit a wide range of functionalities.

Catalysis and Material Science Applications

The adaptability of the this compound scaffold allows for its use in the development of advanced catalytic systems. A notable example involves the immobilization of a copper(II) complex derived from a Schiff base of pyridine-2-carbaldehyde onto magnetic nanoparticles. This creates a highly efficient and recyclable nanocatalyst.

Specifically, a copper(II) complex anchored on ethylenediamine-functionalized Fe₃O₄@SiO₂ nanoparticles has demonstrated excellent catalytic activity in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. nih.govrsc.orgresearchgate.net The catalyst's performance is highlighted by high product yields and impressive turnover numbers (TON) and turnover frequencies (TOF), underscoring its efficiency. nih.govrsc.org The magnetic nature of the nanoparticles facilitates easy separation and recovery of the catalyst from the reaction mixture, allowing for its reuse over multiple cycles without a significant loss in activity. nih.govrsc.org

Table 1: Catalytic Performance of a Nanoparticle-Supported Copper(II)-Pyridine-2-Carbaldehyde Complex nih.govrsc.org

Product Yield (%) Turnover Number (TON) Turnover Frequency (TOF) (h⁻¹)
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran 97 129.3 646.6
2-(4-cyanobenzylidene)malononitrile 96 128 984.6

In the realm of material science, Schiff bases derived from pyridine-2-carbaldehyde analogues are valuable as bidentate ligands. wikipedia.orgsmolecule.com The resulting iminopyridine complexes can be remarkably stable. wikipedia.org The incorporation of fluorinated groups, such as a pentafluoroethyl substituent, into the pyridine ring can enhance properties like lipophilicity, which is of interest for creating advanced materials. smolecule.com These characteristics make them promising building blocks for the synthesis of more complex organic molecules and polymers with tailored properties. smolecule.com

Bioinorganic Chemistry Perspectives

The intersection of coordination chemistry and biology has unveiled significant potential for pyridine-2-carbaldehyde derivatives in medicinal applications. The ability of these compounds to form stable complexes with biologically relevant metal ions is a key aspect of their activity.

Thiosemicarbazone derivatives of pyridine-2-carbaldehyde have been a particular focus of research, demonstrating notable biological activities, including antineoplastic properties. nih.govnih.gov For instance, iron(III) and copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have shown cytotoxic effects against certain cancer cell lines. nih.gov The mechanism of action is thought to be related to their redox activity and their ability to react with cellular thiols like glutathione. nih.gov

Furthermore, a series of 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their ability to inhibit ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair. nih.gov Several of these compounds exhibited potent inhibitory activity and demonstrated significant antineoplastic effects in vivo against L1210 leukemia in mice. nih.gov

Table 2: Biological Activity of 5-Substituted Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives nih.gov

Compound IC₅₀ (µM) for Ribonucleotide Reductase Inhibition Optimum % T/C (L1210 Leukemia)
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone 1.3 223
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone 1.0 204
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone 1.4 215

The study of such metal complexes is a vibrant area of bioinorganic chemistry, with the coordination environment of the metal ion playing a critical role in the biological activity of the compound. rsc.org The design and synthesis of new ligands based on the this compound framework continue to be a promising strategy for the development of novel therapeutic agents.

Biological and Biomedical Research Applications Excluding Dosage/administration

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives incorporating the furyl-pyridine framework have demonstrated a range of antimicrobial effects. The unique structural characteristics of these compounds allow for the development of agents with activity against both bacteria and fungi.

Research into furan (B31954) and pyridine-based compounds has revealed antibacterial potential against a spectrum of pathogens. Studies on derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol showed moderate activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli and Pseudomonas aeruginosa. It was noted that extending alkyl substituents on the sulfur atom did not uniformly increase activity, though a pentyl radical doubled the activity against S. aureus. Similarly, introducing isopropyl and isobutyl radicals into the ester structure of related molecules led to a sharp rise in activity against S. aureus.

One study on Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH), a derivative of isoniazid, determined its minimum inhibitory concentration (MIC) against E. coli and S. aureus. researchgate.net Another investigation into imidazo[1,2-a]pyridine-chalcone derivatives found that three out of fifteen synthesized compounds were active against an E. coli strain, with inhibition diameters ranging from 8 to 15 mm. tpcj.org

Furthermore, a diversity-oriented collection of furan-2-carboxamides was reported to have antibiofilm activity against P. aeruginosa. nih.gov Specifically, carbohydrazide and triazole derivatives showed significant inhibition of biofilm formation. nih.gov The antimicrobial activity of various pyridine (B92270) compounds has been documented, with some showing efficacy against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

Derivative ClassBacterial StrainActivityReference
5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivativesS. aureus ATCC 25923Moderate; pentyl radical substitution increased activity twofold.
E. coli ATCC 25922Moderate activity.
P. aeruginosa ATCC 27853Moderate activity.
Imidazo[1,2-a]pyridine-chalcone derivativesE. coliActive, with inhibition diameters of 8-15 mm for some compounds. tpcj.org
Furan-2-carboxamidesP. aeruginosaSignificant antibiofilm activity. nih.gov
Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH)E. coli, S. aureusDemonstrated antibacterial activity via MIC method. researchgate.net

The antifungal properties of furyl-pyridine and related structures have also been a focus of research. A study on 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines, synthesized from 5-arylfuran-2-carbaldehydes, found that some derivatives exhibited high antifungal activity against Cryptococcus neoformans. pensoft.net Similarly, another series of 5-arylfuran-2-carboxamide derivatives was evaluated for effectiveness against C. albicans, C. glabrata, and C. parapsilosis. nih.gov The most active compound, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, showed both fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains. nih.gov

Investigations into halogenated quinoline analogues also demonstrated potent activity against both C. albicans and C. neoformans, with some compounds inhibiting C. neoformans growth at nanomolar concentrations and eradicating mature biofilms. researchgate.net Other studies have confirmed the antifungal potential of various furan and pyridine derivatives against C. albicans. nih.govarchivepp.comnih.gov

Derivative ClassFungal PathogenActivityReference
4-[(5-Aryl-2-furyl)carbonothioyl]morpholinesC. neoformans ATCC 208821High antifungal activity observed for specific derivatives. pensoft.net
5-Arylfuran-2-carboxamidesC. glabrata, C. parapsilosisFungistatic and fungicidal effects (MIC = 0.062–0.250 mg/mL). nih.gov
C. albicansCompound 6 was found to affect cell membrane integrity. nih.gov
Halogenated quinoline analoguesC. albicans, C. neoformansGrowth inhibition at MICs of 50–780 nM; biofilm eradication. researchgate.net
Furan-containing 1,2,4-triazolesC. albicansPositive antifungal effect observed. archivepp.com

The mechanisms underlying the antimicrobial effects of these compounds are varied. For some alkyl pyridinol derivatives, evidence points to a membrane-associated mechanism of action, causing disruption and deformation of the staphylococcal membrane in actively growing and biofilm-forming cells. mdpi.com Research on 5-arylfuran-2-carboxamide derivatives suggests that their fungicidal properties may be due to the hydrophobic chemical features affecting the structural organization and integrity of the Candida spp. cell membrane. nih.gov

For furan-2-carboxamide derivatives active against P. aeruginosa, a reduction in virulence factors such as pyocyanin and proteases was observed, suggesting an anti-quorum sensing mechanism. nih.gov Molecular docking studies proposed that these compounds may act as antagonists for the LasR protein, a key regulator in the quorum-sensing system of P. aeruginosa. nih.gov

Anticancer Research and Cytotoxic Activity

Derivatives of pyridine and furan are frequently explored for their potential as anticancer agents due to their ability to interact with various cellular targets involved in cancer progression.

The cytotoxic effects of furyl-pyridine derivatives have been tested against a panel of human cancer cell lines. Thiosemicarbazone derivatives of furan-2-carbaldehyde were evaluated for their in vitro antitumor activity against seven human tumor cell lines, including the colon cancer cell line HT-29. scilit.com One of the compounds showed higher cytotoxic activity against several cell lines. scilit.com In another study, pyrrolo[2,3-d]pyrimidine derivatives demonstrated superior antitumor activity on the HT-29 cell line, with IC50 values as low as 4.01 µM. researcher.life

A series of furan[3,2-c] pyridine derivatives showed significant in vitro anti-tumor activity against esophageal cancer cell lines (KYSE70 and KYSE150), with one compound achieving a 99% inhibition of cell growth and an IC50 value of 0.655 µg/mL after 48 hours. mdpi.com Similarly, newly designed spiro-pyridine derivatives exhibited potent antiproliferative activity against Caco-2 (colon) and HepG-2 (liver) cancer cell lines, with some compounds showing greater activity against Caco-2 cells than the reference drug Doxorubicin. nih.gov

Derivative ClassCancer Cell LineCytotoxic Activity (IC50)Reference
Furan-2-carbaldehyde thiosemicarbazonesHT-29 (Colon)Exhibited cytotoxic activity. scilit.com
Pyrrolo[2,3-d]pyrimidine-iminesHT-29 (Colon)4.01 µM researcher.life
Spiro-pyridine derivativesCaco-2 (Colon)7.83 ± 0.50 µM (for compound 7) nih.gov
HepG-2 (Liver)8.90 ± 0.6 µM (for compound 7) nih.gov
Furan[3,2-c] pyridine derivativesKYSE150 (Esophageal)0.655 µg/mL (48h) mdpi.com
Pyridine derivativesHCT-116 (Colon)31.3–49.0 µM nih.gov
MCF-7 (Breast)19.3–55.5 µM nih.gov

The anticancer activity of these compounds is often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. A series of pyridine-2-carboxamide analogues demonstrated strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target for immunotherapy. nih.gov

Other research focused on the design of new pyridine, pyrazolopyridine, and furopyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme required for cell cycle progression. nih.gov Several synthesized compounds were identified as potent inhibitors, with IC50 values in the sub-micromolar range, comparable to or better than the reference inhibitor roscovitine. nih.gov Furthermore, spiro-pyridine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with sub-micromolar IC50 values. nih.gov The development of multi-target anticancer agents has also been explored, with a Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex showing inhibition of topoisomerase II activity, among other mechanisms. rsc.org

Molecular Docking Studies and Binding Patterns with Biomolecules

No specific molecular docking studies detailing the binding interactions of 5-(2-Furyl)pyridine-2-carbaldehyde with specific biomolecular targets were identified in the available literature. Computational studies are a crucial first step in drug discovery to predict the binding affinity and mode of interaction of a ligand with a protein's active site. The absence of such studies for this compound means its potential targets and the structural basis for any putative activity remain unelucidated.

Antiviral Activities

There is no direct evidence or published research demonstrating the antiviral properties of this compound. While various pyridine derivatives have been investigated and have shown promise as antiviral agents against a range of viruses, this specific molecule has not been the subject of such studies. Therefore, its efficacy against any viral strain is currently unknown.

Other Pharmacological Activities (e.g., Anti-inflammatory, Antitubercular)

Similarly, dedicated studies on the anti-inflammatory or antitubercular activities of this compound are absent from the scientific literature. The pyridine scaffold is a component of some known antitubercular and anti-inflammatory drugs, which provides a rationale for investigating derivatives like this compound. However, without experimental data, any potential activity in these areas remains speculative.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Due to the lack of biological activity data for this compound and its close analogs, no structure-activity relationship (SAR) studies have been established. SAR studies are essential for optimizing lead compounds to enhance their potency and selectivity. The development of such relationships would require the synthesis and biological evaluation of a series of related molecules, which has not been reported for this compound.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

While established methods for the synthesis of pyridine-2-carbaldehydes exist, the development of more efficient, atom-economical, and environmentally benign routes to 5-(2-Furyl)pyridine-2-carbaldehyde and its analogs is a crucial area of future research. Current syntheses of related pyridine (B92270) aldehydes often involve the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org Future investigations could focus on:

Catalytic C-H Activation: Direct functionalization of the pyridine core at the 2-position and the furan (B31954) ring could offer a more streamlined synthesis, avoiding multiple pre-functionalization steps.

Novel Coupling Strategies: Exploring new cross-coupling reactions to unite the furan and pyridine rings could lead to higher yields and greater functional group tolerance.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. google.com

A comparison of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Challenges
Oxidation of 2-Methyl-5-(2-furyl)pyridine Utilizes readily available starting materials.Requires selective oxidation, potential for over-oxidation to the carboxylic acid.
Cross-Coupling Reactions High convergency, allows for modular synthesis of derivatives.Catalyst cost and optimization, removal of metal impurities.
Direct C-H Functionalization High atom economy, reduces synthetic steps.Regioselectivity control, development of suitable catalysts.
Flow Chemistry Synthesis Enhanced safety and scalability, precise control over reaction parameters.Initial setup cost, potential for clogging in microreactors.

Exploration of New Derivatization Strategies

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, opening the door to a vast chemical space of derivatives. wikipedia.org Future work should focus on leveraging this reactivity to synthesize novel compound libraries for various applications. Key areas of exploration include:

Schiff Base Formation: Condensation with a diverse range of primary amines can yield a library of iminopyridine derivatives. These can serve as bidentate ligands for the synthesis of coordination complexes with interesting catalytic or photophysical properties. wikipedia.org

Reductive Amination: Conversion of the aldehyde to an amine provides a route to a different class of derivatives with altered biological and chemical properties.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would extend the carbon chain, allowing for the synthesis of conjugated systems with potential applications in materials science.

Knoevenagel and Aldol Condensations: These classic carbon-carbon bond-forming reactions can be used to introduce further functional groups and build molecular complexity.

A study on the synthesis of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines from related 5-arylfuran-2-carbaldehydes highlights the potential for derivatization to yield biologically active compounds. pensoft.net Similar strategies could be applied to this compound.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties of this compound and its derivatives, as well as to elucidate reaction mechanisms. nih.govresearchgate.net Future computational studies could focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and how these influence its reactivity and interaction with biological targets.

Electronic Properties: Calculating the HOMO-LUMO gap, electrostatic potential, and other electronic parameters to predict reactivity and potential applications in organic electronics. nih.gov

Reaction Mechanism Studies: Modeling the transition states and reaction pathways of derivatization reactions to optimize conditions and predict product outcomes. researchgate.net

Virtual Screening: Docking studies of virtual libraries of derivatives against various biological targets to identify potential drug candidates.

Recent DFT studies on pyridine dipyrrolide derivatives for organic solar cells have shown that computational methods can effectively guide the design of new materials with enhanced properties. nih.gov Similar approaches could accelerate the discovery of applications for this compound derivatives.

Expanding Biological Activity Profiling and Target Identification

The presence of the furan and pyridine rings, both common motifs in pharmaceuticals, suggests that this compound and its derivatives may possess a range of biological activities. While research on the specific biological profile of this compound is limited, studies on related structures provide a roadmap for future investigations.

For example, derivatives of 5-arylfuran-2-carbaldehydes have been synthesized and shown to possess antimicrobial activity. pensoft.net This suggests that a systematic screening of this compound derivatives against a panel of bacteria and fungi could be a fruitful area of research. Furthermore, the structural similarity to other biologically active pyridine-containing compounds warrants investigation into other therapeutic areas. frontiersin.org

Future research should involve:

Broad-Spectrum Antimicrobial Screening: Testing a library of derivatives against a diverse panel of pathogenic bacteria and fungi.

Anticancer Activity Evaluation: Screening against various cancer cell lines to identify potential cytotoxic agents.

Enzyme Inhibition Assays: Investigating the potential of these compounds to inhibit key enzymes involved in disease pathways.

Target Identification and Mechanism of Action Studies: For any active compounds, elucidating the biological target and mechanism of action is crucial for further development.

Potential Biological Activity Rationale Based on Related Compounds Proposed Research Direction
Antimicrobial 5-arylfuran-2-carbaldehyde derivatives show antimicrobial properties. pensoft.netSynthesis and screening of a focused library of derivatives against pathogenic microbes.
Anticancer Many pyridine-containing compounds exhibit cytotoxic activity.In vitro screening against a panel of human cancer cell lines.
Kinase Inhibition Pyridine-based scaffolds are common in kinase inhibitors. frontiersin.orgVirtual screening and in vitro assays against a panel of disease-relevant kinases.

Design and Synthesis of this compound-Based Materials

The conjugated system formed by the furan and pyridine rings, along with the potential for further extension through derivatization of the aldehyde group, makes this compound an attractive building block for novel organic materials. Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): The synthesis of extended π-conjugated systems incorporating the this compound core could lead to new emissive materials for OLED applications.

Organic Photovoltaics (OPVs): As demonstrated with other pyridine derivatives, this scaffold could be used to design new donor or acceptor materials for organic solar cells. nih.gov

Sensors: The nitrogen atom in the pyridine ring and the oxygen in the furan ring can act as binding sites for metal ions, suggesting the potential for developing chemosensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatization to introduce multiple binding sites could allow for the synthesis of novel coordination polymers and MOFs with interesting porous, catalytic, or magnetic properties.

The unique electronic and steric properties of fluorinated pyridine carbaldehydes have been noted for their potential in materials science, suggesting that functionalization of the this compound scaffold could similarly lead to materials with tailored properties.

Q & A

Q. How should contradictions in reported synthetic yields be addressed methodologically?

  • Methodological Answer : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Use DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature). Cross-validate yields via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.